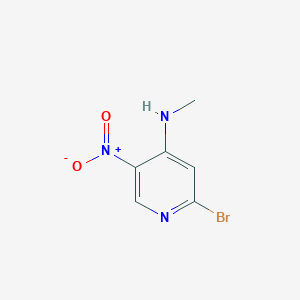

2-bromo-N-methyl-5-nitropyridin-4-amine

Description

Properties

IUPAC Name |

2-bromo-N-methyl-5-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-8-4-2-6(7)9-3-5(4)10(11)12/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJXGNPUDMVFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-bromo-N-methyl-5-nitropyridin-4-amine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-bromo-N-methyl-5-nitropyridin-4-amine, a specialized heterocyclic compound. Due to its specific substitution pattern, this molecule is a potentially valuable building block in medicinal chemistry. As direct experimental data for this N-methylated derivative is not extensively cataloged, this document synthesizes information from its parent amine, 2-bromo-5-nitropyridin-4-amine, and established principles of synthetic organic chemistry to provide a robust scientific resource.

Chemical Identity and Physicochemical Properties

A definitive CAS number for this compound is not readily found in major chemical databases, suggesting it is a novel or less common research chemical. Therefore, it is critical to reference its immediate precursor, 2-bromo-5-nitropyridin-4-amine , for which the established CAS number is 84487-15-0 .[1][2][3][4][5]

Properties of the Parent Compound: 2-bromo-5-nitropyridin-4-amine

The properties of the parent amine serve as a crucial baseline for understanding the N-methylated derivative.

| Property | Value | Source(s) |

| CAS Number | 84487-15-0 | [1][2][3][5] |

| Molecular Formula | C₅H₄BrN₃O₂ | [1][2] |

| Molecular Weight | 218.01 g/mol | [1][2][5] |

| Density (Predicted) | 1.9 ± 0.1 g/cm³ | [1] |

| Boiling Point (Predicted) | 396.3 ± 37.0 °C at 760 mmHg | [1][2] |

| Flash Point (Predicted) | 193.5 ± 26.5 °C | [1] |

| Appearance | Yellow Solid | [5] |

| Topological Polar Surface Area | 84.7 Ų | [1] |

Predicted Properties of this compound

The introduction of a methyl group to the amine functionality will predictably alter the physicochemical properties. These estimated values are vital for planning synthetic workups, purification, and formulation.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₆H₆BrN₃O₂ | Addition of one carbon and two hydrogen atoms. |

| Molecular Weight | 232.04 g/mol | Addition of a CH₂ group (14.03 g/mol ) to the parent amine. |

| Boiling Point | > 396.3 °C | Increased molecular weight and van der Waals forces typically lead to a higher boiling point. |

| Solubility | Decreased solubility in polar protic solvents (e.g., water); Increased solubility in nonpolar organic solvents. | The methyl group adds lipophilicity and removes one N-H bond, reducing hydrogen bonding potential with protic solvents. |

| Topological Polar Surface Area | ~84.7 Ų | The core polar surface area remains largely unchanged as the primary contributors (nitro and pyridine nitrogen) are unaltered. |

Synthesis and Reaction Mechanisms

The synthesis of this compound is best approached via a two-stage process: first, the synthesis of the parent amine precursor, followed by its selective N-methylation.

Stage 1: Synthesis of 2-bromo-5-nitropyridin-4-amine (Precursor)

A documented method for synthesizing the parent amine involves the reaction of a di-substituted pyridine with ammonia.[1]

Protocol:

-

Under an inert nitrogen atmosphere, dissolve 2,4-dibromo-5-nitropyridine in anhydrous Tetrahydrofuran (THF).

-

To this solution, add a 2.0 M solution of ammonia in methanol, followed by the addition of triethylamine.

-

Stir the resulting mixture at room temperature for approximately 50 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and filter it through a silica gel plug to remove inorganic salts.

-

Concentrate the filtrate in vacuo to yield 2-bromo-5-nitropyridin-4-amine.[1]

Causality: The bromine atom at the 4-position of the pyridine ring is more activated towards nucleophilic aromatic substitution than the bromine at the 2-position due to the electron-withdrawing effect of the nitro group at the 5-position. Ammonia acts as the nucleophile, displacing the bromide to form the primary amine. Triethylamine is added to scavenge the HBr byproduct generated during the reaction.

Stage 2: N-methylation to Yield this compound

With the precursor in hand, a standard N-methylation protocol can be employed. The choice of methylating agent and base is critical to ensure mono-methylation and prevent side reactions.

Protocol:

-

Suspend 2-bromo-5-nitropyridin-4-amine in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile.

-

Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the suspension and stir at 0 °C. The base will deprotonate the amine to form the more nucleophilic amide anion.

-

Slowly add one equivalent of a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by carefully adding water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to isolate this compound.

Self-Validating System: The protocol's integrity is maintained by careful stoichiometric control. Using a slight excess of the base ensures full deprotonation of the amine, while using only one equivalent of the methylating agent minimizes the risk of undesired quaternization of the pyridine nitrogen. Monitoring by TLC provides in-process validation of reaction completion and helps identify any significant side products.

Applications in Drug Discovery & Medicinal Chemistry

The substituted nitropyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active molecules.[6] Nitropyridines are versatile precursors for a wide range of heterocyclic systems with demonstrated antitumor, antiviral, and anti-neurodegenerative activities.[6]

Kinase Inhibition: The aminopyridine core is a well-established pharmacophore for developing kinase inhibitors. The nitrogen atoms on the pyridine ring can form crucial hydrogen bond interactions within the ATP-binding pocket of many kinases. The introduction of an N-methyl group, as in our target compound, is a common medicinal chemistry strategy used to:

-

Modulate Potency and Selectivity: The methyl group can provide beneficial steric interactions or displace water molecules in the binding site, potentially increasing affinity for the target kinase over others.

-

Improve Pharmacokinetic (PK) Properties: N-methylation can block metabolic N-dealkylation, increase lipophilicity (which can affect absorption and distribution), and alter solubility.

The bromine atom at the 2-position is particularly valuable as it serves as a synthetic handle for introducing further molecular complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[7] This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

No specific safety data exists for this compound. Therefore, all safety precautions must be based on the data for structurally similar compounds and the parent amine, 2-bromo-5-nitropyridin-4-amine.

Hazard Classification of Parent Compound (CAS 84487-15-0):

-

GHS Classification: Warning. H302 (Harmful if swallowed).[1] Causes skin and serious eye irritation. May cause respiratory irritation.[5]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5][8]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[8][9]

-

First Aid:

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2]

Conclusion

This compound represents a promising but underexplored chemical entity. While direct data is sparse, a logical synthetic pathway can be designed starting from its more accessible parent amine. Its structural features—a reactive bromine handle, a reducible nitro group, and a methylated aminopyridine core—make it a highly attractive scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Researchers working with this compound should proceed with caution, adopting the safety protocols established for its parent and related structures, while leveraging its synthetic versatility to explore new frontiers in drug discovery.

References

-

CP Lab Safety. (n.d.). 2-Amino-5-bromo-4-methyl-3-nitropyridine, min 98%, 100 grams. Retrieved from [Link]

-

ChemBK. (n.d.). 2-BROMO-5-NITROPYRIDIN-4-AMINE. Retrieved from [Link]

-

AccelaChem. (n.d.). 84487-15-0,2-Bromo-5-nitropyridin-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023). Unlocking Innovation: The Applications of 2-Bromo-5-nitropyridine in Drug Discovery and Development. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. 2-BROMO-5-NITROPYRIDIN-4-AMINE | 84487-15-0 [chemicalbook.com]

- 4. 84487-15-0,2-Bromo-5-nitropyridin-4-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 4-Amino-2-bromo-5-nitropyridine 97% | CAS: 84487-15-0 | AChemBlock [achemblock.com]

- 6. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 2-Amino-5-bromo-4-methyl-3-nitropyridine - Safety Data Sheet [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

physicochemical characteristics of 2-bromo-N-methyl-5-nitropyridin-4-amine

An In-depth Technical Guide to the Physicochemical Characteristics of 2-bromo-N-methyl-5-nitropyridin-4-amine

Abstract

This technical guide provides a comprehensive examination of the anticipated . As a novel or niche substituted pyridine derivative, publicly available experimental data for this specific molecule is scarce. Consequently, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. By deconstructing the molecule's functional groups—a pyridine core, a second-position bromine, a fourth-position N-methylamino group, and a fifth-position nitro group—we project its key properties. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the systematic determination of these characteristics, ensuring scientific integrity and reproducibility. The methodologies are presented as self-validating systems, grounded in authoritative standards, to empower researchers in their characterization of this and similar novel chemical entities.

Introduction and Molecular Structure Analysis

Substituted pyridines are cornerstone scaffolds in medicinal chemistry and materials science, valued for their versatile reactivity and biological activity.[1][2] The compound this compound integrates several key functional groups onto a pyridine ring, suggesting its potential as a versatile intermediate for creating complex molecular architectures through reactions like nucleophilic aromatic substitution or cross-coupling.[1][2]

A thorough analysis of its structure is fundamental to predicting its behavior:

-

Pyridine Ring: The core heterocycle provides a π-conjugated system. The ring nitrogen is weakly basic, though its basicity is significantly modulated by the attached substituents.

-

Amino Group (N-methylamino): The N-methylamino group at the 4-position is a strong electron-donating group by resonance, which influences the electron density of the pyridine ring.

-

Nitro Group (-NO₂): Positioned at the 5-position, the nitro group is a powerful electron-withdrawing group, which significantly decreases the electron density of the ring and impacts the basicity of the nitrogen atoms.

-

Bromo Group (-Br): Located at the 2-position, the bromine atom is an electron-withdrawing group via induction and can serve as a leaving group in substitution reactions or as a handle for metal-catalyzed cross-coupling reactions.

The interplay of these groups dictates the molecule's solubility, melting point, acidity/basicity (pKa), and spectroscopic profile. This guide will outline the expected values for these properties and provide robust protocols for their empirical determination.

Caption: Molecular structure of this compound.

Solid-State Properties: Melting Point

Theoretical Considerations

The molecule's high polarity, due to the nitro and amino groups, and its relatively planar structure suggest strong intermolecular forces, including dipole-dipole interactions and potential hydrogen bonding involving the N-H proton. Therefore, this compound is expected to be a crystalline solid at room temperature with a relatively high melting point, likely above 150°C, similar to related nitro-substituted bromopyridines. A sharp melting point range (0.5-1.0°C) will be indicative of high purity, whereas a broad range suggests the presence of impurities.

Experimental Protocol: Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus (e.g., Mel-Temp).

Methodology:

-

Sample Preparation: Finely grind a small amount of the crystalline compound using a mortar and pestle to ensure uniform heat transfer.[3][4]

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of approximately 3 mm by tapping the sealed end of the tube on a hard surface.[3]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more accurate measurements.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow rate of 1-2°C per minute.[3]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.[4][5]

-

Replicates: Perform at least two additional measurements to ensure consistency.

Caption: Workflow for Melting Point Determination.

Solubility Profile

Predicted Solubility

The presence of polar functional groups (nitro, N-methylamino) suggests that this compound will exhibit solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF.[2][6] Its aqueous solubility is expected to be low but pH-dependent due to the basicity of the nitrogen atoms. In acidic aqueous solutions, protonation of the pyridine or N-methylamino nitrogen would form a salt, significantly increasing its solubility.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

This method determines the thermodynamic solubility, which is crucial for biopharmaceutical classification and formulation development.[7][8][9]

Methodology:

-

System Preparation: Add an excess amount of the solid compound to a series of vials containing the desired solvents (e.g., water, pH 7.4 buffer, methanol, ethanol). The excess solid is critical to ensure equilibrium with the saturated solution.[9]

-

Equilibration: Seal the vials and place them in a mechanical agitator or orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[7] Agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required should be established by sampling at various intervals (e.g., 24, 48, 72 hours) until the concentration of the solute in solution remains constant.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for the undissolved solid to sediment. Alternatively, centrifuge the samples to ensure clear separation.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot using a syringe filter (e.g., 0.22 µm PTFE) that does not adsorb the compound.

-

Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] HPLC is preferred over simple spectrophotometry as it can simultaneously detect any degradation of the substance.[7]

Acidity and Basicity: pKa Determination

Theoretical Considerations

The molecule has two potential basic centers: the pyridine ring nitrogen and the exocyclic N-methylamino nitrogen. The strong electron-withdrawing effect of the nitro group at position 5 and the bromo group at position 2 will significantly reduce the basicity of the pyridine ring nitrogen. The N-methylamino group at position 4, being an electron-donating group, will be the more basic site. The pKa of the conjugate acid is expected to be in the lower range for substituted anilines/pyridines. Determining the pKa is critical as it governs the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and receptor-binding interactions.[10]

Experimental Protocol: pKa Determination by Potentiometric Titration

This is a classic and reliable method for determining the pKa of ionizable compounds.[11]

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise delivery of the titrant.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve, where half of the basic species has been protonated.[11] The inflection point of the sigmoid curve represents the equivalence point.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H and ¹³C NMR Data

| Predicted ¹H NMR | Predicted ¹³C NMR |

| Chemical Shift (δ, ppm) | Assignment |

| ~8.5-8.7 (s, 1H) | H-6 |

| ~6.5-6.7 (s, 1H) | H-3 |

| ~4.8-5.2 (br s, 1H) | N-H |

| ~3.0-3.2 (d, 3H) | N-CH₃ |

| Note: Predictions are based on principles of NMR spectroscopy and data from analogous substituted pyridines.[12][13] Actual values must be determined experimentally. |

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3350 - 3450 | N-H Stretch | Secondary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic (N-CH₃) |

| 1600 - 1640 | N-H Bend | Secondary Amine |

| 1570 - 1610 | C=C and C=N Stretch | Aromatic Ring |

| 1500 - 1550 | N-O Asymmetric Stretch | Nitro Group |

| 1330 - 1370 | N-O Symmetric Stretch | Nitro Group |

| 1000 - 1100 | C-Br Stretch | Aryl Bromide |

| Note: These are expected ranges.[14][15] |

Experimental Protocol (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.[14]

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): Expect a prominent molecular ion peak cluster corresponding to the molecular weight. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic M⁺ and M+2 pattern will be observed.[16]

-

For C₅H₅⁷⁹BrN₃O₂: m/z ≈ 231.96

-

For C₅H₅⁸¹BrN₃O₂: m/z ≈ 233.96

-

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of the nitro group (-NO₂), the methyl group (-CH₃), and bromine (-Br).

Experimental Protocol (LC-MS with ESI):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the sample into a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The characteristic bromine isotope pattern will still be present.

Conclusion

This guide provides a predictive but comprehensive framework for understanding and determining the . While based on sound chemical principles and data from analogous structures, the properties outlined herein must be confirmed through rigorous experimental validation. The detailed protocols provided offer a clear and authoritative path for researchers to generate the empirical data necessary for applications in drug discovery, process chemistry, and materials science. This systematic approach ensures the scientific integrity required to confidently advance research and development involving this and other novel chemical compounds.

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

How To Determine Melting Point Of Organic Compounds? (2025, January 31). Chemistry For Everyone. Retrieved from [Link]

- Hilal, S. H., et al. (2004). Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds.

-

Melting Point Determination Lab Protocol. (n.d.). Studylib. Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

- Avdeef, A., et al. (2012). Development of Methods for the Determination of pKa Values. In Pharmaceutical Profiling in Drug Discovery.

- Katritzky, A. R., & Dega‐Szafran, Z. (1989). Proton and carbon‐13 NMR studies of 1‐substituted pyridinium salts. Magnetic Resonance in Chemistry, 27(11), 1090–1093.

- A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. (2025). Benchchem.

-

Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. (n.d.). World Health Organization (WHO). Retrieved from [Link]

- Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine. (2025). Benchchem.

- Brügel, W. (1963). Proton magnetic resonance spectra of several 2-substituted pyridines. Zeitschrift für Elektrochemie, Berichte der Bunsengesellschaft für physikalische Chemie, 66(2), 159-177.

-

2-Amino-5-bromo-4-methylpyridine. (n.d.). PubChem. Retrieved from [Link]

- Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. (n.d.). ResearchGate. Retrieved from [Link]

- Munavalli, S., et al. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2015). Dissolution Technologies.

- <1236> Solubility Measurements. (2016). USP-NF.

- Kolehmainen, E., et al. (1990). 1H and 13C NMR study of substituted 3-OH pyridines. Magnetic Resonance in Chemistry, 28(5), 438-442.

-

Table 1. 1H-NMR spectra of pyridones I. (n.d.). ResearchGate. Retrieved from [Link]

- Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide. (2025). Benchchem.

- Navigating the Solubility Landscape of 2-Amino-5-bromo-4-methylpyridine: A Technical Guide for Researchers. (2025). Benchchem.

- Validating the Structure of Synthesized 2-Amino-5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques. (2025). Benchchem.

- Spectroscopic Analysis of 2-Amino-4-bromo-3-nitropyridine: A Technical Overview. (2025). Benchchem.

- Supplementary Information Synthetic routes to compounds 5 and 10-19. (n.d.). The Royal Society of Chemistry.

- CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines. (n.d.). Google Patents.

-

CH acidity of five-membered nitrogen-containing heterocycles: DFT investigation. (2025). ResearchGate. Retrieved from [Link]

- 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. (2023). Autech.

- On the basicity of conjugated nitrogen heterocycles in different media. (n.d.). FULIR.

-

2-Amino-5-bromo-3-nitropyridine. (n.d.). NIST WebBook. Retrieved from [Link]

-

2-Bromo-5-nitropyridine - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

2-Amino-5-bromo-4-methyl-3-nitropyridine. (n.d.). PubChem. Retrieved from [Link]

- pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). (n.d.). University of Tartu.

-

24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

- 2-Amino-5-bromo-4-methyl-3-nitropyridine - Safety Data Sheet. (2025, July 26). ChemicalBook.

- 4-Amino-2-bromo-5-nitropyridine 97%. (n.d.). Advanced ChemBlocks.

- 4487-59-6|2-Bromo-5-nitropyridine. (n.d.). BLD Pharm.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. m.youtube.com [m.youtube.com]

- 4. byjus.com [byjus.com]

- 5. pennwest.edu [pennwest.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. who.int [who.int]

- 8. pharmatutor.org [pharmatutor.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. metaphactory [semopenalex.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sci-Hub. Proton and carbon‐13 NMR studies of 1‐substituted pyridinium salts / Magnetic Resonance in Chemistry, 1989 [sci-hub.box]

- 13. semanticscholar.org [semanticscholar.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

2-bromo-N-methyl-5-nitropyridin-4-amine molecular structure and IUPAC name

An In-depth Technical Guide to 2-bromo-N-methyl-5-nitropyridin-4-amine: Synthesis, Properties, and Medicinal Chemistry Applications

Abstract

Substituted pyridines represent a cornerstone of modern medicinal chemistry, acting as privileged scaffolds in a multitude of therapeutic agents. This technical guide provides a comprehensive analysis of This compound , a highly functionalized pyridine derivative poised for utility in drug discovery and development. While direct literature on this specific N-methylated compound is sparse, this paper constructs a robust scientific profile by examining its core structure, physicochemical properties, and a logical, field-proven synthetic pathway. We begin by detailing the synthesis and characteristics of its immediate precursor, 2-bromo-5-nitropyridin-4-amine. Subsequently, a detailed protocol for the N-methylation to yield the target compound is proposed. The guide culminates in a discussion of its potential as a versatile building block for creating diverse molecular libraries, particularly for kinase inhibitor development, leveraging the strategic placement of its reactive functional groups. This document is intended for researchers, medicinal chemists, and drug development scientists seeking to leverage advanced heterocyclic intermediates.

Molecular Structure and Physicochemical Properties

The precise arrangement of functional groups on the pyridine ring dictates the chemical reactivity and potential biological activity of the scaffold. The subject of this guide, this compound, features a bromine atom, a nitro group, and an N-methylamino group, each offering distinct opportunities for synthetic modification.

IUPAC Name: this compound

Molecular Formula: C₆H₆BrN₃O₂

Molecular Structure:

(Note: A representative 2D structure of the target molecule is shown above for clarity.)

(Note: A representative 2D structure of the target molecule is shown above for clarity.)

Table 1: Physicochemical Properties of 2-bromo-5-nitropyridin-4-amine (CAS: 84487-15-0) [1][2]

| Property | Value | Source |

| Molecular Formula | C₅H₄BrN₃O₂ | [1][2] |

| Molecular Weight | 218.01 g/mol | [1] |

| Density (Predicted) | 1.9 ± 0.1 g/cm³ | [1] |

| Boiling Point (Predicted) | 396.3°C at 760 mmHg | [1] |

| Flash Point (Predicted) | 193.5°C | [1] |

| Topological Polar Surface Area | 84.7 Ų | [1] |

| XLogP3 | 1.6 | [1] |

The introduction of a methyl group to the amine is anticipated to increase lipophilicity (a higher LogP value) and remove one hydrogen bond donor site, which can significantly impact pharmacokinetic properties such as membrane permeability and metabolic stability in a drug development context.[3]

Synthesis and Mechanistic Rationale

A robust and scalable synthetic route is paramount for the utility of any chemical building block. The synthesis of this compound is logically approached in a two-step sequence: first, the synthesis of the primary amine precursor, followed by a selective N-methylation.

Synthesis of the Precursor: 2-bromo-5-nitropyridin-4-amine

The most direct reported method for synthesizing the primary amine precursor involves the nucleophilic aromatic substitution (SNAr) of a di-halogenated pyridine.[1] The starting material, 2,4-dibromo-5-nitropyridine, is activated towards nucleophilic attack by the electron-withdrawing effect of the nitro group and the pyridine ring nitrogen. The C4 position is more activated than the C2 position, leading to regioselective substitution by an amine nucleophile.

Experimental Protocol: Synthesis of 2-bromo-5-nitropyridin-4-amine [1]

-

Reaction Setup: Under an inert nitrogen atmosphere, dissolve 2,4-dibromo-5-nitropyridine in anhydrous Tetrahydrofuran (THF).

-

Nucleophilic Addition: To the solution, add a solution of ammonia (2.0 M in methanol) followed by triethylamine. The triethylamine acts as a base to neutralize the HBr byproduct, driving the reaction to completion.

-

Reaction Monitoring: Stir the mixture at room temperature for approximately 50 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Concentrate the reaction mixture under reduced pressure. The crude product is then taken up in ethyl acetate and filtered through a silica gel pad to remove salts and polar impurities.

-

Isolation: Concentrate the filtrate in vacuo to yield the target compound, 2-bromo-5-nitropyridin-4-amine. The reported yield for this procedure is high (approx. 95%).[1]

Causality and Expertise:

-

Choice of Nucleophile: Ammonia provides the primary amine group. Its use in a methanolic solution ensures it is readily available to react.

-

Solvent System: THF is an excellent choice as it is an aprotic polar solvent that can dissolve the pyridine substrate without interfering with the nucleophilic attack.

-

Regioselectivity: The nitro group at the 5-position strongly activates the C4 position (para) for nucleophilic attack more than the C2 position (ortho), ensuring the desired isomer is the major product.

Proposed Synthesis: N-methylation

With the primary amine precursor in hand, the final N-methylation can be achieved through several standard organic chemistry transformations. A common and effective method is direct alkylation using a methylating agent.

Proposed Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve the precursor, 2-bromo-5-nitropyridin-4-amine, in a suitable polar aprotic solvent such as DMF or acetonitrile.

-

Deprotonation: Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution and stir. This will deprotonate the primary amine, increasing its nucleophilicity.

-

Alkylation: Slowly add one equivalent of a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the reaction by TLC to observe the conversion of the starting material to the desired product. The primary risk is over-alkylation to the quaternary ammonium salt, which can be minimized by careful control of stoichiometry and reaction time.

-

Quenching and Workup: Once the reaction is complete, carefully quench the reaction with water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product by column chromatography to isolate the pure this compound.

Applications in Medicinal Chemistry

The 2-aminopyridine scaffold is a well-established privileged structure in drug discovery, known for its ability to form key hydrogen bond interactions with protein targets, particularly in the hinge region of kinase ATP-binding sites.[4] The title compound, this compound, is a trifunctional intermediate, providing multiple handles for molecular diversification.

-

The Bromine Atom (C2): This position is primed for palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura couplings can introduce a vast array of aryl or heteroaryl groups, while Buchwald-Hartwig aminations can be used to add new carbon-nitrogen bonds. These are foundational reactions for building complex molecules.[5]

-

The Nitro Group (C5): The nitro group is a versatile functional group. It can be retained for its strong electron-withdrawing properties or, more commonly, reduced to a primary amine. This newly formed amine at the C5 position provides another site for amide bond formation, sulfonylation, or further alkylation, dramatically expanding the accessible chemical space.

-

The N-methylamino Group (C4): This group can act as a key pharmacophoric element, participating in hydrogen bonding as a donor. Its methylation, compared to a primary amine, alters steric bulk, lipophilicity, and metabolic stability, which are critical parameters in drug optimization.

The strategic use of this scaffold allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, aiming to improve potency, selectivity, and pharmacokinetic profiles of lead compounds.

Conclusion

This compound emerges as a chemical intermediate of significant strategic value for researchers in drug development. While not a widely commercialized product itself, its synthesis is readily achievable from its primary amine precursor, 2-bromo-5-nitropyridin-4-amine, through established and reliable chemical methods. The true power of this molecule lies in its trifunctional nature, which provides medicinal chemists with a versatile platform to construct novel and complex molecular architectures. The ability to selectively modify the C2, C4, and C5 positions allows for fine-tuning of molecular properties, making it an ideal scaffold for generating libraries aimed at discovering next-generation therapeutics.

References

-

PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. Retrieved January 19, 2026, from [Link]

-

ChemBK. (n.d.). 2-BROMO-5-NITROPYRIDIN-4-AMINE. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromo-4-methyl-3-nitropyridine. Retrieved January 19, 2026, from [Link]

- Google Patents. (2016). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.

-

ResearchGate. (2014). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Retrieved January 19, 2026, from [Link]

-

Pharmaffiliates. (n.d.). (E)-2-(5-Bromo-2-nitropyridin-3-yl)-N,N-dimethylethen-1-amine. Retrieved January 19, 2026, from [Link]

-

Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(12), 3070-3107. Retrieved from [Link]

Sources

Navigating the Solubility Landscape of 2-bromo-N-methyl-5-nitropyridin-4-amine: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-bromo-N-methyl-5-nitropyridin-4-amine, a compound of interest in contemporary drug discovery. In the absence of extensive public data on this specific molecule, this document leverages established principles of physical chemistry and proven experimental methodologies to empower researchers. Herein, we explore the theoretical underpinnings of solubility, present detailed protocols for its empirical determination, and offer insights into the causality behind experimental choices, ensuring a robust and reproducible approach to characterization.

Introduction: Solubility as a Critical Determinant in Drug Efficacy

The journey of a therapeutic agent from a promising lead compound to a viable drug product is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount gatekeeper of bioavailability and, consequently, therapeutic efficacy. A compound's ability to dissolve in a given solvent system governs its absorption, distribution, metabolism, and excretion (ADME) profile. For drug development professionals, a comprehensive understanding of a compound's solubility is not merely academic; it is a critical prerequisite for successful formulation, accurate dosing, and predictable in vivo behavior.[1]

Molecular Structure and Predicted Physicochemical Properties

To understand the solubility of this compound, we must first dissect its molecular architecture. The structure combines a pyridine ring, a polar aromatic heterocycle, with several key functional groups that will dictate its interactions with various solvents:

-

A bromo group (-Br): This bulky, electronegative substituent contributes to the molecule's overall molecular weight and introduces a degree of lipophilicity.

-

A nitro group (-NO2): This is a strong electron-withdrawing group, rendering the pyridine ring electron-deficient and increasing its polarity. The oxygen atoms can act as hydrogen bond acceptors.

-

An N-methyl-amino group (-NHCH3): The secondary amine introduces a hydrogen bond donor and acceptor site, enhancing polarity and the potential for specific interactions with protic solvents.

While experimental data for the target compound is scarce, we can look at a close structural analog, 2-bromo-5-nitropyridin-4-amine (CAS 84487-15-0), to infer some key properties.[2]

| Property | Predicted Value for 2-bromo-5-nitropyridin-4-amine | Implication for this compound |

| Molecular Weight | 218.01 g/mol [2] | The addition of a methyl group will slightly increase the molecular weight to approximately 232.04 g/mol . |

| XLogP3 | 1.6[2] | XLogP3 is a measure of lipophilicity. The addition of a methyl group will likely increase the lipophilicity slightly. |

| Hydrogen Bond Donor Count | 1[2] | The N-methyl-amino group also has one hydrogen bond donor. |

| Hydrogen Bond Acceptor Count | 4[2] | The N-methyl-amino nitrogen, the pyridine nitrogen, and the two oxygens of the nitro group can all act as hydrogen bond acceptors. |

| Topological Polar Surface Area | 84.7 Ų[2] | TPSA is a good indicator of a molecule's ability to permeate cell membranes. This value suggests moderate polarity. |

Based on this analysis, this compound is expected to be a moderately polar compound with a balance of lipophilic and hydrophilic characteristics. The presence of both hydrogen bond donors and acceptors suggests that its solubility will be significantly influenced by the solvent's ability to engage in these interactions. We can predict that it will exhibit limited solubility in non-polar, aprotic solvents and greater solubility in polar, and particularly polar protic, solvents.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solid into a liquid solvent is a thermodynamically driven process governed by the Gibbs free energy change (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is dictated by the interplay between enthalpy (ΔH) and entropy (ΔS) as described by the equation:

ΔG = ΔH - TΔS

The enthalpy of solution (ΔH) can be conceptualized as the energy required to overcome two main forces:

-

Lattice Energy: The energy holding the crystalline solid together.

-

Solvent-Solvent Interactions: The intermolecular forces between solvent molecules.

This energy input is offset by the energy released from the formation of new solute-solvent interactions .

The principle of "like dissolves like" is a useful heuristic. Polar solvents, capable of dipole-dipole interactions and hydrogen bonding, are better at solvating polar solutes. Non-polar solvents, relying on weaker van der Waals forces, are more effective at dissolving non-polar solutes.

Experimental Determination of Solubility: A Step-by-Step Guide

Given the lack of pre-existing data, empirical determination of the solubility of this compound is essential. The "gold standard" for determining thermodynamic solubility is the shake-flask method .[3] This method measures the equilibrium solubility, which is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature.[1]

The Shake-Flask Method: A Detailed Protocol

This protocol outlines the steps for determining the thermodynamic equilibrium solubility.

Objective: To determine the saturation solubility of this compound in a selection of common laboratory solvents at a controlled temperature.

Materials & Equipment:

-

This compound (solid)

-

A selection of high-purity solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, Toluene, Hexane)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow:

Sources

key spectroscopic data for identifying 2-bromo-N-methyl-5-nitropyridin-4-amine

An In-depth Technical Guide for the Spectroscopic Identification of 2-bromo-N-methyl-5-nitropyridin-4-amine

Authored by a Senior Application Scientist

Abstract

The unambiguous structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. This compound represents a multi-functionalized heterocyclic scaffold with potential applications in medicinal chemistry. This technical guide provides a comprehensive framework for its identification and characterization using a suite of core spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By dissecting the molecule's structural components, we will predict the characteristic spectral signatures. This document explains the causality behind expected spectral features and furnishes detailed, field-proven protocols for data acquisition, ensuring researchers can confidently validate the structure of this target compound.

Introduction and Molecular Structure Overview

This compound is a substituted pyridine derivative. The pyridine core is decorated with three distinct functional groups: a bromine atom at the 2-position, an N-methylamino group at the 4-position, and a nitro group at the 5-position. Each of these substituents imparts unique electronic and steric effects that are directly observable through spectroscopic analysis.

-

Pyridine Ring: An aromatic heterocycle providing the foundational structure.

-

Bromo Group (C2): An electron-withdrawing halogen that also possesses a characteristic isotopic signature, invaluable in mass spectrometry.[1]

-

N-methylamino Group (C4): An electron-donating group that will significantly shield nearby protons and carbons.[2]

-

Nitro Group (C5): A strongly electron-withdrawing group that will deshield adjacent nuclei and produce intense, characteristic IR absorptions.[3]

The synergistic interplay of these groups dictates the precise spectral data, allowing for a definitive structural confirmation.

Caption: Molecular structure of this compound with numbered positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] For this compound, both ¹H and ¹³C NMR are essential for unambiguous assignment.

Proton (¹H) NMR Spectroscopy

Causality and Predictions: The pyridine ring contains two aromatic protons. The N-methylamino group is strongly electron-donating, while the adjacent nitro group and the bromine atom are electron-withdrawing. This electronic push-pull system dictates the chemical shifts. The proton at C6 will be downfield due to the influence of the adjacent ring nitrogen and nitro group. The proton at C3 will be significantly upfield. The N-methyl group will appear as a doublet due to coupling with the N-H proton, and the N-H proton itself will likely be a broad signal that exchanges with D₂O.[5]

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

|---|---|---|---|

| ~8.5 - 8.8 | Singlet (s) | H-6 | Deshielded by adjacent ring nitrogen and C5-nitro group. |

| ~6.5 - 6.8 | Singlet (s) | H-3 | Shielded by the strong electron-donating effect of the C4-amino group. |

| ~5.5 - 6.5 | Broad Singlet (br s) | N-H | Variable shift, concentration-dependent, exchanges with D₂O. |

| ~3.0 - 3.2 | Doublet (d) | N-CH₃ | Coupled to the N-H proton. Becomes a singlet upon D₂O exchange. |

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6] Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.0 ppm).[6]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[4]

-

Data Acquisition:

-

Tune and shim the probe to the sample.

-

Acquire a standard one-dimensional proton spectrum with a 90° pulse.

-

Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

-

-

Confirmatory Test (D₂O Exchange): Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of the N-H signal and the collapse of the N-CH₃ doublet to a singlet confirms their assignments.[5]

Carbon-13 (¹³C) NMR Spectroscopy

Causality and Predictions: The ¹³C NMR spectrum will show six distinct signals: five for the aromatic carbons and one for the methyl carbon. The carbon attached to bromine (C2) will be shifted upfield due to the "heavy atom effect," a phenomenon involving spin-orbit coupling.[7] The carbon attached to the nitro group (C5) will be significantly deshielded (downfield), while the carbon attached to the amino group (C4) will be strongly shielded (upfield).[8]

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~155 - 160 | C-4 | Strongly shielded by the electron-donating amino group. |

| ~150 - 155 | C-6 | Deshielded by adjacent ring nitrogen. |

| ~140 - 145 | C-2 | Directly attached to bromine. |

| ~135 - 140 | C-5 | Deshielded by the electron-withdrawing nitro group. |

| ~105 - 110 | C-3 | Shielded by the adjacent amino group. |

| ~28 - 32 | N-CH₃ | Typical range for an N-methyl group on an aromatic amine. |

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required due to the lower natural abundance of ¹³C.

-

Instrumentation: Utilize the same NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment where all ¹H-¹³C couplings are removed, resulting in a single sharp peak for each unique carbon.

-

A large number of scans (e.g., 1024 or more) are typically required to obtain an adequate signal-to-noise ratio.[8]

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.[9]

Causality and Predictions: The spectrum will be dominated by absorptions from the N-H, C-H, N-O, and C-N bonds.

-

N-H Stretch: As a secondary amine, a single, sharp absorption band is expected.[2]

-

N-O Stretches: The nitro group will produce two very strong and characteristic bands corresponding to its asymmetric and symmetric stretching vibrations.[3]

-

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹.[10]

-

C-N Stretch: The aromatic amine C-N stretch is also a key diagnostic peak.[2]

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3350 - 3310 | Medium, Sharp | N-H stretch (secondary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch (N-CH₃) |

| 1550 - 1475 | Very Strong | Asymmetric N-O stretch (nitro group) |

| 1360 - 1290 | Very Strong | Symmetric N-O stretch (nitro group) |

| 1335 - 1250 | Strong | Aromatic C-N stretch |

Experimental Protocol: FT-IR Data Acquisition (KBr Pellet Method)

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is employed.[9]

-

Sample Preparation:

-

Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[9]

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.[9]

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the elemental composition and fragmentation of the molecule.[4]

Causality and Predictions: The most critical feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[11] This results in two molecular ion peaks of almost equal intensity, separated by 2 mass units (M⁺ and M+2). This is a definitive indicator for the presence of a single bromine atom.[1][12]

Predicted Mass Spectrometry Data

| m/z Value | Relative Intensity | Assignment |

|---|---|---|

| ~233 / 235 | ~1:1 | [M]⁺˙ (Molecular ion with ⁷⁹Br / ⁸¹Br) |

| ~218 / 220 | ~1:1 | [M - CH₃]⁺ |

| ~187 / 189 | ~1:1 | [M - NO₂]⁺ |

| ~154 | | [M - Br]⁺ |

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Instrumentation: A mass spectrometer coupled to a chromatographic inlet (GC-MS or LC-MS) or with a direct infusion probe is used. Electrospray Ionization (ESI) or Electron Ionization (EI) are common techniques.[4]

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

-

For high-resolution mass spectrometry (HRMS), the instrument provides a highly accurate mass measurement, which can be used to confirm the elemental formula.[13]

-

Integrated Spectroscopic Analysis Workflow

Confirming the structure of this compound requires a holistic approach, where data from each technique corroborates the others. The workflow below illustrates this self-validating system.

Caption: A workflow diagram for integrated spectroscopic structure elucidation.

Conclusion

The identification of this compound is reliably achieved through a synergistic application of NMR, IR, and MS. Key identifying features include: two distinct aromatic proton signals in the ¹H NMR, the characteristic ¹³C chemical shifts influenced by the bromo, amino, and nitro groups, strong N-O and N-H stretching bands in the IR spectrum, and a definitive M⁺/M+2 isotopic pattern in the mass spectrum. This guide provides the predictive data and robust protocols necessary for researchers to confidently confirm the synthesis and purity of this valuable chemical entity.

References

- BenchChem. (2025). Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide. BenchChem Technical Guides.

- ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.

- BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. BenchChem Technical Guides.

- University of Calgary. (n.d.).

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Doc Brown's Advanced Organic Chemistry.

- University of Regensburg. (n.d.). IR: amines. Chemistry LibreTexts.

- BenchChem. (2025). Spectroscopic Analysis of 2-Amino-4-bromo-3-nitropyridine: A Technical Overview. BenchChem Technical Guides.

- NIH National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central.

- Scribd. (n.d.). Table of Characteristic IR Absorptions. Scribd.

- University of Wisconsin-Madison. (n.d.). 13 Carbon NMR. Department of Chemistry.

- University of Massachusetts. (n.d.). IR handout.pdf. Department of Chemistry.

- Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry.

- Chemistry Stack Exchange. (2015).

- University of California, Davis. (2024). Spectroscopy of Amines. Chemistry LibreTexts.

- University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Department of Chemistry.

- MilliporeSigma. (n.d.).

Sources

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. scribd.com [scribd.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 13Carbon NMR [chem.ch.huji.ac.il]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. whitman.edu [whitman.edu]

- 12. asdlib.org [asdlib.org]

- 13. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Material Safety of 2-bromo-N-methyl-5-nitropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to the material safety data for 2-bromo-N-methyl-5-nitropyridin-4-amine. In the absence of a complete, formally issued Material Safety Data Sheet (MSDS) for this specific compound, this guide has been constructed by synthesizing available data for structurally analogous compounds. All information derived from related molecules is clearly indicated. The primary objective is to offer a robust safety framework for researchers, scientists, and drug development professionals engaged in the handling and application of this compound.

Chemical Identity and Physicochemical Properties

While a specific CAS number for this compound has not been identified in the public domain, its structural analog, 2-bromo-5-nitropyridin-4-amine , is registered under CAS Number 84487-15-0 [1][2][3][4][5]. The introduction of a methyl group on the amine is expected to slightly alter its physicochemical properties, primarily by increasing its molecular weight and potentially affecting its solubility and boiling point.

Table 1: Physicochemical Properties of 2-bromo-5-nitropyridin-4-amine (CAS 84487-15-0) and Inferred Properties of this compound

| Property | 2-bromo-5-nitropyridin-4-amine | This compound (Predicted) | Data Source |

| Molecular Formula | C5H4BrN3O2 | C6H6BrN3O2 | [1][2] |

| Molecular Weight | 218.01 g/mol | ~232.04 g/mol | [1][2] |

| Appearance | Solid (predicted) | Solid (predicted) | Inferred |

| Boiling Point | 396.3±37.0 °C (Predicted) | Expected to be similar or slightly higher | [1] |

| Density | 1.929±0.06 g/cm3 (Predicted) | Expected to be similar | [1] |

Hazard Identification and GHS Classification

A crucial piece of safety information is the Globally Harmonized System (GHS) classification. For the parent compound, 2-bromo-5-nitropyridin-4-amine, a GHS classification has been reported.

GHS Classification for 2-bromo-5-nitropyridin-4-amine:

-

Pictogram:

-

Signal Word: Warning

-

Hazard Statement: H302: Harmful if swallowed [2].

It is highly probable that this compound shares this hazard classification. The addition of a methyl group is unlikely to decrease its oral toxicity.

Based on the known hazards of structurally related aromatic nitro and bromo-pyridine compounds, the following additional hazards should be considered until specific data becomes available:

-

Skin Irritation (Category 2): Many aromatic amines and halogenated pyridines are known to cause skin irritation.

-

Eye Irritation (Category 2): Direct contact with the eyes is likely to cause serious irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

-

Chronic Toxicity: Aromatic nitro compounds are associated with long-term health effects, including cyanosis and anemia, due to their ability to interfere with hemoglobin.

Caption: Inferred Hazard Profile.

First-Aid Measures

Immediate and appropriate first-aid is critical in the event of exposure. The following measures are recommended based on the potential hazards:

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.

Handling and Storage

Safe Handling Protocol

The handling of this compound requires stringent adherence to safety protocols to minimize exposure.

Step-by-Step Handling Procedure:

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Lab Coat: A flame-retardant lab coat should be worn at all times.

-

-

Dispensing:

-

Use a spatula for transferring the solid. Avoid creating dust.

-

For preparing solutions, add the solid to the solvent slowly.

-

-

Waste Disposal: All waste materials contaminated with the compound should be collected in a designated, labeled hazardous waste container for disposal by a licensed waste management company. Do not dispose of down the drain or in regular trash.

Caption: Safe Handling Workflow.

Storage

Proper storage is essential to maintain the stability of the compound and prevent accidents.

-

Container: Store in a tightly closed, original container.

-

Environment: Keep in a cool, dry, and well-ventilated area. Bromopyridines can be light and air-sensitive, so storage in an amber glass bottle under an inert atmosphere (e.g., argon or nitrogen) is recommended[6].

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

Stability and Reactivity

-

Reactivity: The compound is a substituted pyridine, a class of compounds that can undergo various organic reactions. The bromine atom can participate in cross-coupling reactions.

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions. However, aromatic nitro compounds can be thermally sensitive and may decompose exothermically at elevated temperatures[7][8].

-

Hazardous Decomposition Products: Upon combustion or thermal decomposition, toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide may be released.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Toxicological and Ecological Information

Toxicological Profile (Inferred)

Detailed toxicological studies on this compound are not available. The following profile is based on data from analogous compounds:

-

Acute Toxicity: As established for its close analog, it is harmful if swallowed (Acute Toxicity, Oral)[2]. The dermal and inhalation toxicity are unknown but should be considered potentially hazardous.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. However, some aromatic nitro compounds are known to have mutagenic or carcinogenic properties.

-

Systemic Effects: The primary systemic risk associated with aromatic nitro compounds is the induction of methemoglobinemia, leading to cyanosis and anemia.

Ecological Information

No specific ecological data is available. It is recommended to prevent the release of this compound into the environment. Due to the presence of the nitro and bromo substituents, it may be persistent and harmful to aquatic life.

Exposure Controls and Personal Protection

-

Exposure Limits: No occupational exposure limits have been established for this compound.

-

Engineering Controls: A well-maintained chemical fume hood is the primary engineering control. Eyewash stations and safety showers should be readily accessible.

-

Personal Protective Equipment (PPE):

-

Respiratory Protection: If dust is generated and a fume hood is not available, a NIOSH-approved respirator with a particulate filter is recommended.

-

Hand Protection: Chemically resistant gloves are essential.

-

Eye Protection: Chemical safety goggles are mandatory.

-

Skin and Body Protection: A lab coat and closed-toe shoes are required.

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can produce toxic gases.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment (PPE).

-

Contain the spill. For a solid spill, carefully sweep or scoop up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

Dispose of all contaminated materials as hazardous waste.

References

-

Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide. (2022-08-10). Available at: [Link]

-

Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (2011-08-03). Available at: [Link]

-

2-BROMO-5-NITROPYRIDIN-4-AMINE. ChemBK. Available at: [Link]

-

2-Amino-5-bromo-4-methyl-3-nitropyridine 98.0+%, TCI America™. Fisher Scientific. Available at: [Link]

-

2-Amino-5-bromo-4-methyl-3-nitropyridine, min 98%, 100 grams. CP Lab Safety. Available at: [Link]

-

2-Amino-5-bromo-4-methyl-3-nitropyridine. AOBChem. Available at: [Link]

-

Bromopyridine: Common isomorphs, synthesis, applications and storage. Chempanda. Available at: [Link]

-

Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

-

2-bromopyridine. Organic Syntheses Procedure. Available at: [Link]

-

Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. Available at: [Link]

-

Aromatic Nitro and Amino Compounds. ResearchGate. Available at: [Link]

-

Runaway reaction hazards in processing organic nitrocompounds. IChemE. Available at: [Link]

- A kind of preparation method of 2 nitro 5 bromopyridines. Google Patents.

-

ATSDR Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry. Available at: [Link]

-

An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. ResearchGate. Available at: [Link]

-

2-Bromopyridine. PubChem. Available at: [Link]

-

Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. NCBI. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. 4-Amino-2-bromo-5-nitropyridine 97% | CAS: 84487-15-0 | AChemBlock [achemblock.com]

- 4. 2-bromo-5-nitropyridin-4-amine | Chemrio [chemrio.com]

- 5. 2-BROMO-5-NITROPYRIDIN-4-AMINE | 84487-15-0 [chemicalbook.com]

- 6. chempanda.com [chempanda.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. icheme.org [icheme.org]

known biological activities of 2-bromo-N-methyl-5-nitropyridin-4-amine derivatives

An In-depth Technical Guide to the Biological Activities of 2-bromo-N-methyl-5-nitropyridin-4-amine Derivatives

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved therapeutic agents. Within this class, functionalized nitropyridines serve as exceptionally versatile precursors for the synthesis of complex heterocyclic systems with significant biological activities. This technical guide focuses on the derivatives of This compound , a key building block whose strategic substitution pattern offers a gateway to novel therapeutics. This document provides an in-depth exploration of the known biological activities stemming from this scaffold, with a focus on its role in developing potent kinase inhibitors and metabolic disorder therapeutics. We will delve into the synthetic rationale, mechanisms of action, and relevant biological data, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Importance of the this compound Scaffold

The chemical architecture of this compound is primed for strategic chemical modification. Each substituent plays a critical role in its utility as a synthetic intermediate:

-

The Pyridine Core : An electron-deficient aromatic ring that is a common motif in bioactive molecules, often involved in hydrogen bonding with biological targets.

-

The Bromo Group (C2) : An excellent leaving group, making this position ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the facile introduction of diverse aryl and heteroaryl moieties, a cornerstone of modern library synthesis.

-

The Nitro Group (C5) : A strong electron-withdrawing group that influences the reactivity of the pyridine ring. Crucially, it is readily reduced to a primary amine, which then serves as a key nucleophile for cyclization reactions, most commonly to form fused imidazole rings.

-

The N-methyl-amino Group (C4) : This group can act as a hydrogen bond donor or acceptor and provides a point for further derivatization. Its presence is integral to the formation of the diamino intermediate, which is a direct precursor to fused heterocyclic systems.

The true synthetic power of this molecule is realized in a two-step sequence: reduction of the nitro group followed by intramolecular or intermolecular cyclization. This common pathway, detailed in numerous patents, efficiently generates complex scaffolds like imidazo[4,5-c]pyridines, which are isosteres of biologically crucial purines.[1][2]

Established Biological Activities of Derivatives

Derivatives of this compound have been prominently featured in the patent literature as key intermediates in the synthesis of targeted therapeutics. The following sections detail the most significant and well-documented biological activities.

Kinase Inhibition: Targeting Oncogenic Signaling

The pyridine scaffold is a well-established platform for the development of kinase inhibitors, often by mimicking the hinge-binding interactions of ATP. Derivatives of our lead scaffold have been specifically developed to target critical nodes in cancer signaling pathways.

Therapeutic Rationale: PDK1 is a master kinase in the PI3K/AKT signaling pathway, a cascade that is frequently hyperactivated in a wide range of human cancers.[3] This pathway is central to cell survival, proliferation, and metabolism. By phosphorylating and activating clients like AKT, PDK1 promotes tumorigenesis. Therefore, inhibiting PDK1 is a highly sought-after strategy for cancer therapy.[3]

Synthetic Application & Mechanism: A key patent discloses the use of this compound as a precursor for potent PDK1 inhibitors.[1][3][4] The synthetic strategy involves the reduction of the nitro group to yield 6-bromo-N4-methylpyridine-3,4-diamine , which then undergoes cyclization to form a fused imidazo[4,5-c]pyridine core. This core serves as the scaffold for building compounds designed to fit into the ATP-binding pocket of PDK1, thereby blocking its catalytic activity.[1][4]

Experimental Workflow: Synthesis of Imidazo[4,5-c]pyridine Core for PDK1 Inhibitors

This diagram illustrates the pivotal synthetic transformation of the starting material into the diamine intermediate, which is the direct precursor for the final heterocyclic scaffold used in PDK1 inhibitors.

Caption: Synthetic pathway from the starting material to PDK1 inhibitors.

PDK1 Signaling Pathway and Point of Inhibition

The diagram below shows the central role of PDK1 in the PI3K/AKT pathway and illustrates how its inhibition by derivatives of our scaffold can block downstream pro-survival signaling.

Caption: Inhibition of the PI3K/AKT pathway via PDK1 targeting.

Therapeutic Rationale: The Raf kinases (A-Raf, B-Raf, C-Raf) are key components of the MAPK/ERK signaling pathway, which is crucial for cell division and proliferation. Mutations, particularly in the B-Raf gene (e.g., V600E), lead to constitutive activation of this pathway and are a major driver in many cancers, including melanoma.

Synthetic Application & Mechanism: this compound has also been used as a starting material for the synthesis of Raf kinase inhibitors.[5][6][7] The synthetic logic is similar to that for PDK1 inhibitors, where the bromopyridine moiety is used as a handle for building more complex structures that can effectively target the ATP-binding site of Raf kinases.

GLP-1 Receptor (GLP-1R) Agonism

Therapeutic Rationale: The Glucagon-like peptide-1 receptor (GLP-1R) is a major target in the treatment of type 2 diabetes and obesity.[8][9] Activation of this receptor by agonist compounds mimics the effects of the endogenous GLP-1 hormone, leading to glucose-dependent insulin secretion, suppression of glucagon, delayed gastric emptying, and promotion of satiety.[8][9]

Synthetic Application & Mechanism: In a departure from kinase inhibition, patent applications have described the use of this compound in the synthesis of novel small-molecule GLP-1R agonists.[8][10][11][12] The synthetic route again leverages the reduction of the nitro group to a diamine, which is then used to construct benzimidazole and aza-benzimidazole scaffolds.[8] These scaffolds are designed to bind to and activate the GLP-1 receptor, offering a potential oral alternative to the injectable peptide-based drugs that currently dominate this therapeutic class.

Table 1: Summary of Documented Biological Activities and Therapeutic Targets